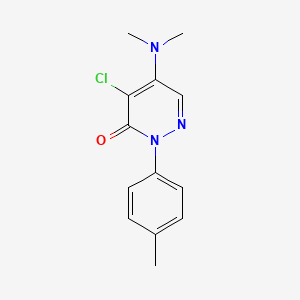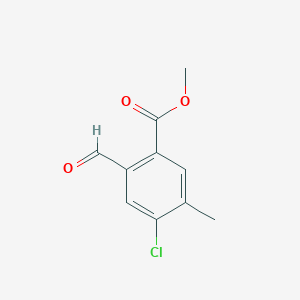
Methyl 4-chloro-2-formyl-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-formyl-5-methylbenzoate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid and features a chloro, formyl, and methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2-formyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-chloro-2-carboxy-5-methylbenzoic acid.
Reduction: Methyl 4-chloro-2-hydroxymethyl-5-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-formyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-2-formyl-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester or formyl groups, leading to various biochemical transformations. The chloro group can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-5-formyl-2-methylbenzoate
- Methyl 2-chloro-5-formyl-4-methylbenzoate
- Methyl 4-chloro-2-formylbenzoate
Uniqueness
Methyl 4-chloro-2-formyl-5-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both a formyl and a chloro group on the benzene ring provides opportunities for diverse chemical transformations and interactions.
Propiedades
IUPAC Name |
methyl 4-chloro-2-formyl-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRQCCYLOFGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)
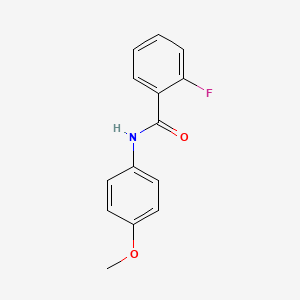
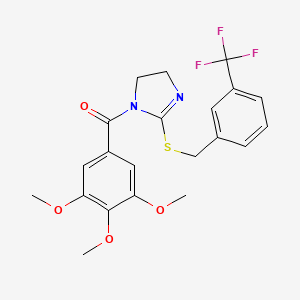
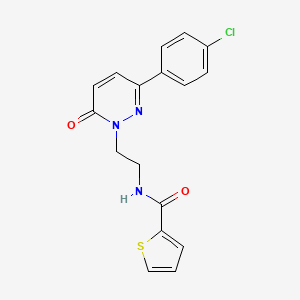

![3-methyl-N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2874810.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874812.png)
![4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide](/img/structure/B2874813.png)
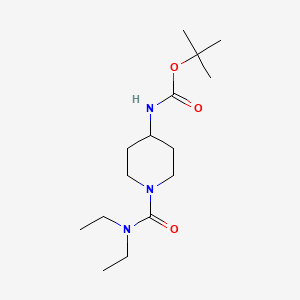
![2-Chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2874815.png)
![N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide](/img/structure/B2874816.png)
